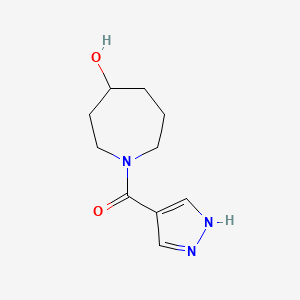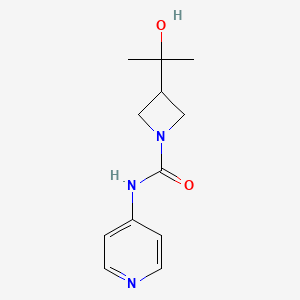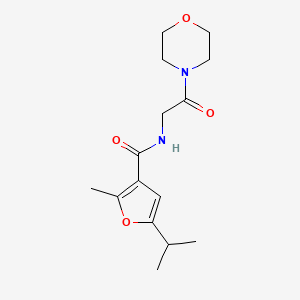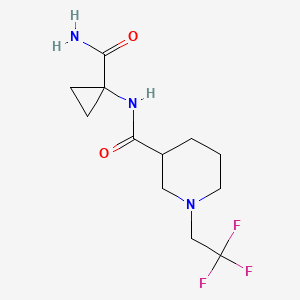
(4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone is a compound that features a unique combination of a hydroxyazepane ring and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone typically involves the reaction of 4-hydroxyazepane with 1H-pyrazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize the reaction conditions and minimize the production of by-products.
化学反応の分析
Types of Reactions
(4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: SOCl2 in dichloromethane at room temperature.
Major Products
Oxidation: Formation of (4-oxoazepan-1-yl)-(1H-pyrazol-4-yl)methanone.
Reduction: Regeneration of this compound.
Substitution: Formation of (4-chloroazepan-1-yl)-(1H-pyrazol-4-yl)methanone.
科学的研究の応用
(4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced stability and reactivity.
作用機序
The mechanism of action of (4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyazepane ring can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (4-hydroxyazepan-1-yl)-(1H-pyrazol-3-yl)methanone
- (4-hydroxyazepan-1-yl)-(1H-pyrazol-5-yl)methanone
- (4-hydroxyazepan-1-yl)-(1H-imidazol-4-yl)methanone
Uniqueness
(4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyazepane and pyrazole rings allows for versatile reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
(4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-9-2-1-4-13(5-3-9)10(15)8-6-11-12-7-8/h6-7,9,14H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIMAZSWTCOXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=CNN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-methyl-2-(4-methylidenepiperidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7412348.png)

![(4-Methoxyphenyl)-[4-(1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7412361.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-2-methyl-5-propan-2-ylfuran-3-carboxamide](/img/structure/B7412364.png)
![4-tert-butyl-N-[2-oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethyl]benzamide](/img/structure/B7412372.png)
![[2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazol-5-yl]-(1-oxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7412377.png)
![2-hydroxy-5-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]benzamide](/img/structure/B7412384.png)

![1-acetyl-N-[[6-(dimethylamino)pyridin-2-yl]methyl]piperidine-2-carboxamide](/img/structure/B7412389.png)
![[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7412395.png)


![5-[1-(5-Ethyl-2-hydroxybenzoyl)piperidin-4-yl]-5-methylimidazolidine-2,4-dione](/img/structure/B7412442.png)

